molecular formula C28H28P2 B1266417 1,4-Bis(diphenylphosphino)butane CAS No. 7688-25-7

1,4-Bis(diphenylphosphino)butane

Cat. No.: B1266417
CAS No.: 7688-25-7
M. Wt: 426.5 g/mol
InChI Key: BCJVBDBJSMFBRW-UHFFFAOYSA-N
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Description

1,4-Bis(diphenylphosphino)butane is an organophosphorus compound with the chemical formula C28H28P2. It is a white solid that is soluble in organic solvents. This compound is less commonly used in coordination chemistry compared to other diphosphine ligands such as 1,2-bis(diphenylphosphino)ethane. It is known for its role as a ligand in various catalytic reactions, particularly those involving transition metals .

Mechanism of Action

Target of Action

1,4-Bis(diphenylphosphino)butane, also known as dppb, is an organophosphorus compound . It primarily targets transition metals, acting as a ligand . As a ligand, it binds to the metal atoms, forming coordination complexes .

Mode of Action

The compound interacts with its targets by coordinating to the metal atoms in a bidentate manner . This interaction results in the formation of metal complexes that are used in a variety of catalytic reactions . The natural bite angle of the ligand in its bidentate coordination mode is 94° .

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways. It is employed as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . It also acts as a ligand for alkylations and isomerization reactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in organic solvents .

Result of Action

The result of the compound’s action is the formation of coordination complexes with transition metals . These complexes are used in various catalytic reactions, including acylcyanation of arylacetylenes, deprotection of allyloxycarbamates, alkylations, and isomerization reactions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. It is stable at room temperature and is soluble in organic solvents . These properties can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1,4-Bis(diphenylphosphino)butane plays a significant role in biochemical reactions, particularly in coordination complexes. It interacts with enzymes, proteins, and other biomolecules through its phosphine groups. For instance, it forms complexes with nickel and palladium, which are used in catalytic reactions such as acylcyanation and deprotection of allyloxycarbamates . These interactions are primarily coordination bonds where the phosphine groups donate electron pairs to the metal centers.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in catalytic reactions suggests it could influence cell function by participating in reactions that modify cellular metabolites. This compound may impact cell signaling pathways, gene expression, and cellular metabolism indirectly through its catalytic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through coordination with metal centers in enzymes and other proteins. It acts as a ligand, forming stable complexes that can either inhibit or activate enzymatic activity. For example, in palladium-catalyzed reactions, it facilitates the formation of acylcyanation products by stabilizing the palladium center and enhancing its reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in long-term experiments. This compound is relatively stable under standard conditions but may degrade over time, affecting its catalytic properties. Long-term effects on cellular function have not been extensively studied, but its stability in organic solvents suggests it can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, higher doses could potentially lead to toxic or adverse effects. It is essential to determine the threshold levels to avoid toxicity while maintaining its catalytic efficiency .

Metabolic Pathways

This compound is involved in metabolic pathways that require coordination with metal centers. It interacts with enzymes and cofactors that facilitate catalytic reactions, influencing metabolic flux and metabolite levels. Its role as a ligand in palladium and nickel complexes highlights its importance in synthetic and metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with transporters and binding proteins. These interactions ensure its localization to specific cellular compartments where it can participate in catalytic reactions. Its solubility in organic solvents aids in its distribution within lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations are crucial for its activity and function in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(diphenylphosphino)butane can be synthesized through a phenylation reaction. Typically, the synthesis involves the reaction of 1,4-dichlorobutane with diphenylphosphine in the presence of a base such as sodium or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diphenylphosphino)butane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(diphenylphosphino)butane is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(diphenylphosphino)ethane
  • Bis(diphenylphosphino)methane
  • 1,3-Bis(diphenylphosphino)propane

Uniqueness

1,4-Bis(diphenylphosphino)butane is unique due to its longer carbon chain, which provides greater flexibility and different coordination properties compared to its shorter-chain analogs. This flexibility allows for the formation of a wider variety of metal complexes and enhances its utility in catalytic applications .

Properties

IUPAC Name

4-diphenylphosphanylbutyl(diphenyl)phosphane
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InChI

InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJVBDBJSMFBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H28P2
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DSSTOX Substance ID

DTXSID4064769
Record name Phosphine, 1,4-butanediylbis[diphenyl-
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Molecular Weight

426.5 g/mol
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Physical Description

White powder; [MSDSonline]
Record name 1,4-Bis(diphenylphosphino)butane
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CAS No.

7688-25-7
Record name 1,4-Bis(diphenylphosphino)butane
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Record name 1,4-Bis(diphenylphosphino)butane
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Record name Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl-
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Record name Phosphine, 1,4-butanediylbis[diphenyl-
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Record name Butane-1,4-diylbis[diphenylphosphine]
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Record name 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of 1,4-bis(diphenylphosphino)butane?

A1: this compound, commonly abbreviated as dppb, possesses the molecular formula C32H32P2 and a molecular weight of 478.54 g/mol. Structurally, it consists of a four-carbon alkyl chain (butane) bridged by two diphenylphosphino groups at the 1 and 4 positions.

Q2: What spectroscopic techniques are commonly employed to characterize dppb and its complexes?

A2: Researchers rely on various spectroscopic methods to characterize dppb and its metal complexes. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for determining the structure and dynamics of dppb complexes. [] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] For instance, variable temperature 31P NMR can provide insights into ligand exchange processes in solution.
  • Infrared (IR) Spectroscopy: IR spectroscopy aids in identifying functional groups and analyzing metal-ligand bonding. [, ] [https://www.semanticscholar.org/paper/0f6bb88c26b9fe13494768d1c0cd7f7f9d67aced] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] For example, the stretching frequencies of carbonyl (CO) ligands in metal-dppb complexes can reveal information about the electronic environment of the metal center.
  • X-ray Crystallography: This technique is crucial for obtaining precise three-dimensional structural information of dppb complexes in the solid state. [, , , , , ] [https://www.semanticscholar.org/paper/078aef6eeddc4bd76f2e8020b9ea32a0825605c1] [https://www.semanticscholar.org/paper/42eaca7883a6ec28c54a4bc6edd9a28bf53e53eb] [https://www.semanticscholar.org/paper/12db9f36fa254c5ac43016c76c60f47937850699] [https://www.semanticscholar.org/paper/175bd536f2dfb6bae46830b7541902b3ff8c7fb0] [https://www.semanticscholar.org/paper/1fb4a51ab1179e0fff0047de21b3f9a431ab9b08] [https://www.semanticscholar.org/paper/22b67eb1bf1c08deb310ec2a0a4b5dd885d07002] By analyzing crystal structures, researchers can gain insights into bonding modes, coordination geometries, and potential intermolecular interactions.
  • Mass Spectrometry (MS): MS is particularly useful for determining the molecular weight of dppb complexes and identifying fragment ions. [, , ] [https://www.semanticscholar.org/paper/0f6bb88c26b9fe13494768d1c0cd7f7f9d67aced] [https://www.semanticscholar.org/paper/42eaca7883a6ec28c54a4bc6edd9a28bf53e53eb] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] This technique provides valuable information about the nuclearity of metal complexes containing dppb ligands.

Q3: How does the structure of dppb influence its coordination behavior with metal centers?

A3: Dppb acts as a bidentate ligand, meaning it can coordinate to a metal center through both of its phosphorus atoms. The flexible four-carbon alkyl chain allows dppb to adopt a range of conformations, enabling it to chelate to metal centers forming seven-membered rings. [] [https://www.semanticscholar.org/paper/5e04a0e9c6730c496c86170ca1107032040d5085] This flexibility contributes to its ability to stabilize a variety of metal complexes with different coordination geometries.

Q4: How is dppb used in catalysis?

A4: Dppb is an important ligand in various catalytic reactions, often employed in conjunction with transition metals like palladium, rhodium, ruthenium, and others.

    Q5: How does the choice of metal and reaction conditions affect the catalytic activity of dppb complexes?

    A5: The metal center and reaction conditions significantly influence the performance of dppb-containing catalysts.

      Q6: How is computational chemistry used to study dppb and its complexes?

      A6: Computational methods, particularly density functional theory (DFT) calculations, are employed to:

        Q7: How do modifications to the dppb structure affect its catalytic activity?

        A7: Structural modifications to the dppb framework can significantly impact the catalytic properties of its metal complexes. For example:

          Q8: How are dppb and its complexes typically analyzed?

          A8: Besides the spectroscopic techniques mentioned earlier (NMR, IR, and MS), other analytical methods are employed to characterize and quantify dppb and its complexes. These include:

            Q9: What is known about the environmental fate and potential toxicity of dppb?

            A9: Research on the environmental impact of dppb and its degradation pathways is currently limited. Given its widespread use in chemical synthesis and catalysis, understanding its environmental fate is crucial.

            Q10: Are there any alternatives to dppb in its various applications?

            A10: Yes, several other diphosphine ligands with varying structural features can serve as alternatives to dppb in catalysis. Examples include:

              Q11: What resources are available for researchers working with dppb?

              A11: A wide range of resources supports research involving dppb, including:

                Q12: What are some key milestones in the research and development of dppb?

                A12: * Early Synthesis: The synthesis of dppb was first reported in the scientific literature several decades ago. * Emergence as a Ligand: Dppb quickly gained recognition as a versatile ligand in coordination chemistry due to its ability to form stable complexes with a range of transition metals. * Catalytic Applications: The catalytic potential of dppb-metal complexes was gradually recognized, leading to its use in various organic transformations.

                Q13: How does research on dppb intersect with other scientific disciplines?

                A13: Dppb research extends beyond traditional chemistry, bridging disciplines such as:

                • Materials Science: Dppb-metal complexes are explored for their potential in developing new materials with unique electronic, optical, or catalytic properties. [] [https://www.semanticscholar.org/paper/158f42ea19054c1ad6d3a55bb5c89b6f0b665b7c]

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